A Technical Guide to the Physicochemical Properties of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid: Molecular Weight, Exact Mass, and Characterization
A Technical Guide to the Physicochemical Properties of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid: Molecular Weight, Exact Mass, and Characterization
Abstract
This technical guide provides a detailed analysis of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid, a heterocyclic compound featuring a unique combination of a pyrrole core, a sulfonyl linker, and a pyrrolidine moiety. For researchers in medicinal chemistry and drug development, precise knowledge of a compound's fundamental physicochemical properties is a prerequisite for any further investigation. This document focuses on the critical distinction and determination of its molecular weight and exact mass. We will explore the theoretical basis for these values, present a robust experimental workflow for their verification using High-Resolution Mass Spectrometry (HRMS), and discuss the significance of these parameters in a scientific context. This guide is intended to serve as an authoritative resource for scientists requiring accurate molecular characterization for synthesis confirmation, purity assessment, and regulatory documentation.
Introduction to 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic Acid
4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid (CAS Number: 870693-08-6) is a compound of interest due to its composite molecular architecture.[1][2] The structure integrates three key pharmacophoric elements:
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Pyrrole-2-carboxylic Acid: A five-membered aromatic heterocycle with a carboxylic acid substituent. This scaffold is a known building block in the synthesis of biologically active molecules, including inhibitors of the SARS coronavirus.[3][4]
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Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle. The non-planar, sp³-rich nature of the pyrrolidine ring is highly valued in drug design for its ability to explore three-dimensional chemical space, often leading to improved binding affinity and pharmacokinetic properties.[5]
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Sulfonamide Linker: A stable and versatile functional group that connects the pyrrole and pyrrolidine rings. Sulfonamides are a cornerstone of medicinal chemistry, known for their ability to act as bioisosteres of other functional groups and for their strong hydrogen bonding capabilities.
The combination of these fragments suggests potential applications as a scaffold in various therapeutic areas. Accurate characterization, beginning with its mass, is the foundational step in unlocking its potential.
Figure 1: 2D Structure of the title compound.
Fundamental Physicochemical Properties
A clear understanding of a molecule's identity begins with its fundamental properties. The table below summarizes the key identifiers and mass-related values for 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.
| Property | Value | Source |
| IUPAC Name | 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid | - |
| CAS Number | 870693-08-6 | [1][2] |
| Molecular Formula | C₉H₁₂N₂O₄S | [2][6] |
| Molecular Weight | 244.27 g/mol | [6] |
| Exact Mass (Monoisotopic) | 244.05177 Da | [6] |
| InChIKey | SEXGWTLWMPYETM-UHFFFAOYSA-N | [6] |
Distinguishing Molecular Weight from Exact Mass
For the drug development professional, the distinction between molecular weight and exact mass is not merely academic; it is fundamental to analytical characterization.
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Molecular Weight (or Molar Mass) is a weighted average of the masses of all naturally occurring isotopes of the atoms in a molecule. It is calculated using the standard atomic weights of the elements as found on the periodic table. This value is typically used in stoichiometry for bulk chemical preparations (e.g., calculating how many grams are needed for a 1 molar solution).
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Exact Mass is the mass calculated using the mass of the most abundant, stable isotope for each constituent element (e.g., ¹²C = 12.000000 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da, ³²S = 31.972071 Da). This value is what is measured by a mass spectrometer, which separates ions based on their mass-to-charge ratio (m/z). High-resolution instruments can measure this value with high precision, making it the definitive value for confirming a molecule's elemental composition.
Theoretical and Experimental Mass Determination
This section details the theoretical basis for the compound's mass and outlines a standard, field-proven protocol for its experimental verification.
Theoretical Mass Calculation
The exact mass of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid is derived from its molecular formula, C₉H₁₂N₂O₄S.
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Calculation:
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(9 x Mass of ¹²C) + (12 x Mass of ¹H) + (2 x Mass of ¹⁴N) + (4 x Mass of ¹⁶O) + (1 x Mass of ³²S)
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(9 x 12.000000) + (12 x 1.007825) + (2 x 14.003074) + (4 x 15.994915) + (1 x 31.972071) = 244.05177 Da
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This theoretical value serves as the benchmark against which experimental data is compared.
Experimental Verification via High-Resolution Mass Spectrometry (HRMS)
The authoritative method for confirming the elemental composition of a novel compound is High-Resolution Mass Spectrometry (HRMS). The protocol described below is a self-validating system, where the precision of the result provides confidence in the compound's identity.
Figure 2: Standard workflow for HRMS analysis.
Detailed Experimental Protocol:
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Objective: To experimentally determine the exact mass of 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid and confirm its elemental composition.
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Materials & Instrumentation:
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High-Resolution Mass Spectrometer (e.g., Thermo Scientific™ Orbitrap™ or Waters™ SYNAPT™ TOF).
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Electrospray Ionization (ESI) source.
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HPLC-grade methanol and water.
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Formic acid (LC-MS grade).
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The analyte compound, 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.
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Step-by-Step Methodology:
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Step 1: Sample Preparation
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Action: Prepare a stock solution of the compound at 1 mg/mL in methanol. From this, create a dilute working solution of ~1-10 µg/mL in a 50:50 mixture of methanol and water. Add formic acid to a final concentration of 0.1%.
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Causality (Expertise): The methanol/water mixture ensures solubility for this moderately polar compound. The addition of formic acid is critical; it acidifies the solution, promoting protonation of the analyte. This makes the formation of the positive pseudomolecular ion, [M+H]⁺, highly efficient during electrospray ionization, which is essential for detection in positive ion mode.
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Step 2: Instrument Calibration
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Action: Calibrate the mass spectrometer immediately before the analysis using a known calibration standard (e.g., Pierce™ LTQ Velos ESI Positive Ion Calibration Solution).
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Trustworthiness: This step is non-negotiable for ensuring mass accuracy. Calibration creates a precise relationship between the detector's signal and the known m/z values of the standard, ensuring that the measurement of the unknown analyte is accurate to within parts-per-million (ppm).
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Step 3: Sample Infusion and Ionization
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Action: Infuse the prepared sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min). Operate the ESI source in positive ion mode.
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Causality (Expertise): ESI is the ionization method of choice for polar molecules like this one because it is a "soft" ionization technique. It imparts charge to the molecule in solution with minimal fragmentation, preserving the intact molecular ion for analysis. Operating in positive mode will target the protonated molecule, [M+H]⁺.
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Step 4: Mass Analysis and Data Acquisition
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Action: Acquire data over a relevant mass range (e.g., m/z 100-500) at high resolution (>60,000 FWHM).
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Causality (Expertise): High resolution is what allows an Orbitrap or TOF analyzer to distinguish between ions with very similar nominal masses but different elemental compositions. This resolving power is necessary to generate a mass measurement accurate to several decimal places.
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Step 5: Data Analysis and Validation
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Action: Process the acquired spectrum to identify the peak corresponding to the [M+H]⁺ ion. Compare the measured m/z of this peak to the theoretical value.
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Trustworthiness (Self-Validation):
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Theoretical [M+H]⁺ Mass: 244.05177 (M) + 1.007825 (H⁺) - 0.000549 (e⁻) ≈ 245.05905 Da .
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Acceptance Criterion: The mass error, calculated as [(Experimental Mass - Theoretical Mass) / Theoretical Mass] * 10⁶, must be less than 5 ppm.
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Confirmation: Observing a peak with a measured mass of, for example, 245.05890 Da would result in a mass error of -0.61 ppm, providing high confidence in the assigned elemental formula of C₉H₁₂N₂O₄S. PubChem predicts a collision cross section of 154.0 Ų for this [M+H]⁺ adduct, which can provide an additional, orthogonal point of confirmation if ion mobility spectrometry is available.[6]
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Significance in a Research Context
Accurate mass determination is a cornerstone of modern chemical and pharmaceutical research for several critical reasons:
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Identity Confirmation: It provides definitive proof of the elemental composition of a newly synthesized compound, confirming that the target molecule was successfully produced.
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Purity Assessment: HRMS can distinguish the target compound from impurities, even those with the same nominal mass, which is crucial for biological assays where impurities could confound results.
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Metabolite Identification: In drug metabolism studies, HRMS is used to identify metabolites by accurately determining the mass shifts from the parent drug, allowing researchers to elucidate metabolic pathways.
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Regulatory Compliance: For drug candidates advancing toward clinical trials, precise and validated analytical data, including HRMS, is a mandatory component of submissions to regulatory agencies like the FDA.
Conclusion
4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid possesses a calculated molecular weight of 244.27 g/mol and a theoretical monoisotopic (exact) mass of 244.05177 Da. While the former is essential for stoichiometric purposes, the latter is the key parameter for analytical identification. The use of a robust technique like High-Resolution Mass Spectrometry with Electrospray Ionization allows for the experimental verification of this exact mass to a high degree of precision (typically < 5 ppm), thereby confirming the compound's elemental composition. This level of analytical rigor is indispensable for any serious research or development program, providing the foundational data upon which all subsequent biological and chemical investigations are built.
References
- Vertex AI Search. (n.d.). 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid — Chemical Substance Information.
- PubChem. (n.d.). 4-(pyrrolidine-1-sulfonyl)-1h-pyrrole-2-carboxylic acid. National Center for Biotechnology Information.
- Chemazone. (n.d.). 4-(pyrrolidine-1-sulfonyl)-1H-pyrrole-2-carboxylic acid.
- National Institutes of Health. (n.d.). Synthesis of polysubstituted pyrroles from sulfinimines (N-sulfinyl imines). PMC.
- ChemicalBook. (2026, February 28). Pyrrole-2-carboxylic acid | 634-97-9.
- MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Wikipedia. (n.d.). Pyrrole-2-carboxylic acid.
- MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Google Patents. (n.d.). WO2014206257A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives.
- University of Cambridge. (n.d.). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route.
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